An In-depth Technical Guide to 11-Azido-1-undecanethiol: Properties, Applications, and Experimental Protocols
An In-depth Technical Guide to 11-Azido-1-undecanethiol: Properties, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
11-Azido-1-undecanethiol is a bifunctional organic molecule that has become an indispensable tool in surface chemistry, nanoscience, and bioconjugation. Its unique structure, featuring a terminal thiol (-SH) group and a terminal azide (B81097) (-N₃) group separated by an 11-carbon alkyl chain, allows for the straightforward formation of well-ordered self-assembled monolayers (SAMs) on gold surfaces. These azide-terminated surfaces serve as a versatile platform for the covalent immobilization of a wide array of molecules through the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. This guide provides a comprehensive overview of the chemical and physical properties of 11-Azido-1-undecanethiol, detailed experimental protocols for its application, and a logical workflow for surface functionalization.
Core Properties of 11-Azido-1-undecanethiol
11-Azido-1-undecanethiol is a linear-chain alkanethiol with a terminal azide group. The thiol group provides a strong affinity for gold and other noble metal surfaces, leading to the spontaneous formation of a dense, organized monolayer. The exposed azide groups then present a reactive surface for further chemical modification.
Table 1: Physicochemical Properties of 11-Azido-1-undecanethiol
| Property | Value | Reference |
| Molecular Formula | C₁₁H₂₃N₃S | [1] |
| Molecular Weight | 229.39 g/mol | [1] |
| Appearance | Colorless to light yellow oil | |
| Density | 0.962 g/mL at 25 °C | |
| Refractive Index | n20/D 1.482 | |
| Flash Point | >110 °C | |
| Storage Temperature | 2-8°C |
Self-Assembled Monolayer (SAM) Formation and Characterization
The primary application of 11-Azido-1-undecanethiol is the formation of SAMs on gold substrates. This process is driven by the strong, covalent-like bond formed between the sulfur atom of the thiol and the gold surface. Over a period of 12 to 48 hours, the alkyl chains organize into a densely packed, quasi-crystalline structure, stabilized by van der Waals interactions.[1]
Table 2: Characterization Data for 11-Azido-1-undecanethiol SAMs on Gold
| Characterization Technique | Parameter | Typical Finding | Reference |
| X-ray Photoelectron Spectroscopy (XPS) | N 1s Binding Energy | Two distinct peaks at ~400 eV and ~405 eV with a 2:1 area ratio, characteristic of the azide group. | [2] |
| Grazing Angle Infrared Spectroscopy | Azide Asymmetric Stretch | A strong, sharp peak at approximately 2100 cm⁻¹. | [1][3] |
| Grazing Angle Infrared Spectroscopy | Methylene (CH₂) Stretches | Asymmetric stretch at ~2921 cm⁻¹ and symmetric stretch at ~2850 cm⁻¹, indicating a well-ordered, crystalline-like monolayer. | [2] |
| Contact Angle Goniometry | Water Contact Angle | A shift in the water contact angle consistent with the chemical nature of the immobilized molecule. | [1] |
| Structural Arrangement | Alkyl Chain Tilt Angle | On Au(111) surfaces, chains are tilted at an angle of approximately 30-37° with respect to the surface normal. | [1] |
Experimental Protocols
The following sections provide detailed methodologies for the preparation of gold substrates, the formation of 11-Azido-1-undecanethiol SAMs, and the subsequent CuAAC reaction.
Protocol for Preparation of Gold Substrates
A clean, smooth gold surface is critical for the formation of high-quality SAMs.
Materials:
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Gold-coated substrates (e.g., gold-coated silicon wafers or glass slides)
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Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂). EXTREME CAUTION: Piranha solution is highly corrosive and reacts violently with organic materials. Always use appropriate personal protective equipment (PPE) and work in a fume hood.
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Deionized (DI) water
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Ethanol (B145695) (200 proof)
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Nitrogen gas source
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Tweezers
Procedure:
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Handle the gold substrates only with clean tweezers.
-
Clean the substrates by immersing them in Piranha solution for 10-15 minutes.
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Rinse the substrates thoroughly with copious amounts of DI water.
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Rinse the substrates with ethanol.
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Dry the substrates under a gentle stream of nitrogen gas.
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Use the substrates immediately for SAM formation to prevent atmospheric contamination.
Protocol for Formation of 11-Azido-1-undecanethiol SAM
Materials:
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Clean gold substrates
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11-Azido-1-undecanethiol
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Ethanol (200 proof)
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A clean glass or polypropylene (B1209903) container with a sealable cap for each substrate
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Nitrogen gas source
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Parafilm®
Procedure:
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Prepare a 1 mM solution of 11-Azido-1-undecanethiol in ethanol.
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Place each clean gold substrate into a separate container.
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Add enough of the thiol solution to completely submerge each substrate.
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To minimize oxidation, reduce the headspace above the solution and backfill each container with nitrogen gas.
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Seal the containers with their caps (B75204) and wrap the caps with Parafilm®.
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Allow the self-assembly to proceed for 24-48 hours at room temperature. Longer incubation times generally lead to more ordered monolayers.
-
After incubation, remove the substrates from the solution with tweezers.
-
Rinse each substrate thoroughly with ethanol to remove non-chemisorbed thiols.
-
Dry the SAM-coated substrates under a gentle stream of nitrogen gas.
-
Store the functionalized substrates in a clean, dry environment, preferably under nitrogen, until ready for use.
Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on a SAM Surface
This protocol describes the "clicking" of an alkyne-containing molecule to the azide-terminated SAM.
Materials:
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Azide-terminated SAM on a gold substrate
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Alkyne-containing molecule of interest
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Copper(II) sulfate (B86663) (CuSO₄)
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Sodium ascorbate (B8700270) (prepare fresh)
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Tris-(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) as a copper(I)-stabilizing ligand.
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Solvent system (e.g., a mixture of DMSO and water, or buffer solution, depending on the solubility of the alkyne-containing molecule).
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Reaction vessel
Procedure:
-
Prepare stock solutions of the alkyne-containing molecule, CuSO₄, sodium ascorbate, and the ligand.
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In a reaction vessel, place the azide-terminated SAM substrate.
-
Add the solution containing the alkyne-molecule of interest. The concentration should typically be in excess relative to the surface-bound azides.
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Add the ligand solution (typically 5 equivalents per copper atom).
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Add the CuSO₄ solution (catalytic amount, e.g., 1-5 mol%).
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Initiate the reaction by adding the freshly prepared sodium ascorbate solution (typically 10-50 mol%).[4] The sodium ascorbate reduces Cu(II) to the active Cu(I) catalyst.
-
Allow the reaction to proceed for 1-4 hours at room temperature. The reaction vessel can be gently agitated.
-
After the reaction, remove the substrate and rinse it extensively with the solvent system used for the reaction, followed by ethanol and DI water to remove the catalyst and unreacted reagents.
-
Dry the newly functionalized surface under a stream of nitrogen.
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The surface is now ready for characterization or further experiments.
Visualized Workflow and Logical Relationships
The following diagrams illustrate the key molecular structure and the experimental workflow for creating a functionalized surface using 11-Azido-1-undecanethiol.
Caption: Chemical structure of 11-Azido-1-undecanethiol.
Caption: Workflow for surface functionalization.
